molecular formula C6H13N3O B12846808 3-Methylmorpholine-4-carboximidamide

3-Methylmorpholine-4-carboximidamide

Cat. No.: B12846808
M. Wt: 143.19 g/mol
InChI Key: QQDAUKDZYJIYME-UHFFFAOYSA-N
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Description

3-Methylmorpholine-4-carboximidamide is a chemical compound with the molecular formula C6H13N3O It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmorpholine-4-carboximidamide typically involves the reaction of morpholine derivatives with appropriate reagents. One common method is the reaction of 3-methylmorpholine with cyanamide under controlled conditions to yield the desired carboximidamide derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Methylmorpholine-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Methylmorpholine-4-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylmorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 3-Methylmorpholine-4-carboximidamide is unique due to its specific combination of a morpholine ring with a carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-methylmorpholine-4-carboximidamide

InChI

InChI=1S/C6H13N3O/c1-5-4-10-3-2-9(5)6(7)8/h5H,2-4H2,1H3,(H3,7,8)

InChI Key

QQDAUKDZYJIYME-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C(=N)N

Origin of Product

United States

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